molecular formula C10H12BrN3S B13262210 N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B13262210
M. Wt: 286.19 g/mol
InChI Key: BEBRPOZSYDXTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine: is an organic compound that features a brominated thiophene ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of thiophene with a brominated pyrazole under palladium catalysis.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a brominated thiophene with an amine derivative of pyrazole.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anti-cancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

  • N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
  • N-[(5-Bromothiophen-2-yl)methyl]-N-ethylacetamide
  • 5-Bromo-2-thienylboronic acid

Comparison:

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9/h3-5,7,12H,2,6H2,1H3

InChI Key

BEBRPOZSYDXTJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.